molecular formula C16H19NO4 B2942526 (3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 872168-10-0

(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B2942526
CAS No.: 872168-10-0
M. Wt: 289.331
InChI Key: HQGQGWBNXKHGMM-MJBXVCDLSA-N
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Description

(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a sophisticated chiral building block primarily employed in the synthesis of novel active pharmaceutical ingredients (APIs). Its core structure, the 2-azabicyclo[2.2.2]octane scaffold, is a conformationally restricted bridged system that serves as a privileged motif in medicinal chemistry. This specific stereoisomer is valued for its ability to impart rigidity and define spatial orientation in molecular design, which is crucial for optimizing receptor binding affinity and selectivity in drug candidates . The phenylmethoxycarbonyl (Cbz) group functions as a protecting agent for the secondary amine, enabling sequential synthetic transformations that are essential for constructing complex heterocyclic compounds . This reagent is particularly significant in the exploration of new antibacterial agents and other therapeutic classes, where the incorporation of rigid, chiral templates can lead to enhanced metabolic stability and biological activity . For research purposes only; not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-2-phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(19)14-12-6-8-13(9-7-12)17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12?,13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGQGWBNXKHGMM-RUXDESIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(N2C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@H](N2C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Overview

The structure of (3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid can be described as follows:

  • Bicyclic Framework : The compound features a bicyclo[2.2.2]octane core, which contributes to its conformational rigidity and potential interactions with biological targets.
  • Functional Groups : The presence of both carboxylic acid and phenylmethoxycarbonyl groups enhances its solubility and reactivity, making it a candidate for various biological assays.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds can possess antimicrobial properties against various pathogens. For instance, a study demonstrated that modifications to the bicyclic structure could enhance activity against Gram-positive bacteria.
  • Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Analgesic Properties : Some analogs of this compound have been evaluated for their analgesic effects in animal models, showing promise in pain relief without significant side effects.

The precise mechanism of action for this compound remains under investigation, but potential pathways include:

  • Receptor Interaction : Binding to specific receptors in the central nervous system (CNS) may mediate its neuroprotective and analgesic effects.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its analgesic properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectivePotential reduction in oxidative stress
AnalgesicPain relief in animal models

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Addition of phenyl groupIncreased antimicrobial activity
Alteration of carboxylic acidEnhanced neuroprotective effects
Substitution on nitrogen atomImproved analgesic properties

Case Study 1: Antimicrobial Efficacy

In a controlled study, various derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications significantly enhanced antimicrobial efficacy, suggesting a promising avenue for developing new antibiotics.

Case Study 2: Neuroprotection in Models of Neurodegeneration

A recent study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced markers of oxidative stress compared to control groups, indicating potential therapeutic applications in neurodegenerative disorders.

Chemical Reactions Analysis

Protection/Deprotection Reactions

The phenylmethoxycarbonyl (Cbz) group serves as a protective moiety for the amine functionality. Key reactions include:

Deprotection via Hydrogenolysis
Catalytic hydrogenation with Pd/C under H₂ removes the Cbz group, yielding the free amine intermediate. This is critical for subsequent functionalization (e.g., sulfonylation or alkylation) .

Reaction ConditionReagent/CatalystProductYield (%)Source
H₂ (1 atm), Pd/C (10%)MeOH/THFFree amine bicyclo derivative85–90

Acid/Base Stability
The Cbz group remains stable under mild acidic (pH 3–6) and basic conditions (pH 8–10), enabling orthogonal protection strategies .

Carboxylic Acid Reactivity

The carboxylic acid undergoes standard derivatization:

  • Esterification : Reacts with alcohols (e.g., benzyl alcohol) under DCC/DMAP to form esters .

  • Amidation : Coupling with amines via EDC/HOBt yields amides, useful in peptide mimetics .

Example Reaction Pathway

 3S 2 Cbz bicyclo compound+R NH2EDC HOBtAmide derivative+H2O\text{ 3S 2 Cbz bicyclo compound}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{Amide derivative}+\text{H}_2\text{O}

Reported yields: 70–80% for primary amines .

Sulfonylation at the Amine

After Cbz deprotection, the secondary amine reacts with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) to form sulfonamides, enhancing biological activity .

Sulfonyl ChlorideBaseSolventProduct Purity (%)
4-Cl-C₆H₄SO₂ClDIPEADCM95

Stereochemical Influence on Reactivity

The (3S) configuration imposes steric constraints, directing regioselectivity:

  • Nucleophilic Substitution : Preferential attack at the less hindered exo-face of the bicyclo system .

  • Reduction : Sodium borohydride selectively reduces ketones to endo-alcohols (dr > 4:1) .

Cycloaddition and Ring-Opening

The rigid bicyclo[2.2.2]octane scaffold participates in:

  • Aza-Diels-Alder Reactions : Forms polycyclic derivatives with electron-deficient dienophiles .

  • Ring-Opening : Under strong acids (e.g., H₂SO₄), the bicyclo framework undergoes fragmentation to linear amines .

Computational Insights

DFT studies reveal:

  • Electronic Effects : The Cbz group withdraws electron density via resonance, activating the carboxylic acid for nucleophilic attack (ΔG‡ = 18.5 kcal/mol) .

  • Thermodynamic Stability : The endo transition state is favored by 3.2 kcal/mol over exo in sulfonylation .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductSelectivity (endo:exo)
DeprotectionH₂/Pd-C, MeOHFree amineN/A
SulfonylationArSO₂Cl, DIPEA, DCMSulfonamide1:1 (racemic)
EsterificationBnOH, DCC, DMAPBenzyl ester>95% ee
Ketone ReductionNaBH₄, MeOHendo-Alcohol4:1

Challenges and Limitations

  • Steric Hindrance : Bulky substituents at C3 reduce reaction rates (e.g., coupling with tert-butylamine requires elevated temps) .

  • Racemization Risk : Prolonged exposure to strong bases (>pH 12) leads to partial loss of stereochemical integrity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural, pharmacological, and safety differences between the target compound and related bicyclic carboxylic acids:

Compound Name Molecular Formula Molecular Weight Substituent Pharmacological Activity Safety Profile
(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid C16H19NO4 289.33 Phenylmethoxycarbonyl ACE inhibitor (prodrug) Potential skin/eye irritation
Zabicipril (Ethyl ester prodrug) C23H32N2O5 416.52 Ethyl ester, N-[(1S)-1-carboxy...] ACE inhibitor (prodrug) Not available
(S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid C8H13NO2 155.19 None (parent compound) Chiral proline analogue H315, H319, H335
(1S,3S,4R)-2-tert-Butoxycarbonyl-6-oxo-...octane-3-carboxylic acid C13H19NO5 269.29 tert-Butoxycarbonyl (Boc) Intermediate for synthesis Acute toxicity (H302)
Ramipril (2-azabicyclo[3.3.0]octane) C23H32N2O5 416.52 Ethoxycarbonyl, alanyl substituent ACE inhibitor Standard ACE inhibitor profile

Key Comparative Insights

Bicyclic Framework Variations
  • 2.2.2 vs. 3.3.0 Systems: The target compound’s 2.2.2 bridged system (vs.
  • Stereochemistry : The (3S) configuration in the target compound contrasts with (3R) isomers (e.g., (3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid), which may exhibit differing hydrogen-bonding and solubility profiles .
Substituent Effects
  • Cbz vs. Boc Groups : The phenylmethoxycarbonyl group in the target compound requires enzymatic cleavage for activation, unlike the acid-labile Boc group, which is removed under mild acidic conditions .
  • Carboxylic Acid vs. Ester Prodrugs : Zabicipril’s ethyl ester enhances oral bioavailability, while the target compound’s free carboxylic acid may require formulation adjustments for permeability .
Pharmacological Activity
  • ACE Inhibition : The target compound’s bicyclic core aligns with zabiciprilat (active metabolite of zabicipril) and ramipril, which inhibit ACE by mimicking proline in angiotensin I .
  • Rigidity and Binding: The 2.2.2 system’s rigidity may reduce off-target interactions compared to more flexible analogues like quinapril (tetrahydroisoquinoline-based) .

Preparation Methods

Reaction Design

The bicyclo[2.2.2]octane framework is synthesized via a 1,3-dipolar cycloaddition between a cyclic azomethine ylide and a dipolarophile (e.g., methyl acrylate). Chiral ligands or catalysts induce asymmetry:

  • Catalyst system : Cu(I)/bisoxazoline complexes enable enantiomeric excess (ee) >90%.
  • Conditions : Reactions proceed at −20°C in dichloromethane, yielding the bicyclic lactam intermediate.

Functionalization Steps

  • Cbz Protection : Treat the lactam with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine to install the phenylmethoxycarbonyl group.
  • Hydrolysis : Saponification of the methyl ester using LiOH in THF/water affords the carboxylic acid.

Representative Data :

Step Reagents/Conditions Yield (%) ee (%)
Cycloaddition Cu(I)/bisoxazoline, −20°C 78 92
Cbz Protection Cbz-Cl, Et₃N, CH₂Cl₂ 85
Ester Hydrolysis LiOH, THF/H₂O, rt 95

This method achieves high enantiopurity but requires specialized catalysts.

Asymmetric Hydrogenation of Enamine Intermediates

Substrate Preparation

A proline-derived enamine is hydrogenated to establish the (3S) configuration:

  • Enamine synthesis : Condense bicyclo[2.2.2]octan-3-one with (R)-α-methylbenzylamine.
  • Catalyst : Rhodium-DuPhos complex facilitates asymmetric hydrogenation at 50 psi H₂.

Post-Hydrogenation Modifications

  • Oxidative cleavage : Remove the chiral auxiliary via ozonolysis.
  • Cbz Protection : Install the Cbz group as described above.
  • Carboxylic acid formation : Oxidize the resultant aldehyde using Jones reagent.

Performance Metrics :

Step Yield (%) ee (%)
Enamine Hydrogenation 82 89
Oxidative Cleavage 75

This route offers scalability but involves multi-step purification.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-azabicyclo[2.2.2]octane-3-carboxylic acid is resolved using chiral amines:

  • Resolving agent : (1R,2S)-Ephedrine forms diastereomeric salts with the (3S)-enantiomer.
  • Crystallization : Selective precipitation from ethanol/water isolates the desired isomer.

Cbz Protection Post-Resolution

  • Protection : Treat the resolved (3S)-amine with Cbz-Cl.
  • Yield : 70–80% after recrystallization.

Limitations :

  • Low overall yield (30–40%) due to resolution inefficiencies.
  • Limited applicability for large-scale synthesis.

Analytical Characterization

Critical analytical data for (3S)-2-phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.12 (s, 2H, OCH₂Ph), 4.21 (dd, J = 8.4 Hz, 1H, C3-H), 3.02–2.85 (m, 2H, bridgehead H).
  • IR (KBr) : 1745 cm⁻¹ (C=O, Cbz), 1702 cm⁻¹ (C=O, carboxylic acid).

Chromatographic Purity

  • HPLC : >97% purity on a Chiralpak AD-H column (hexane/i-PrOH 80:20).
  • Melting Point : 189–191°C (decomposition).

Comparative Analysis of Methods

Method Advantages Disadvantages ee (%) Overall Yield (%)
Cycloaddition High stereocontrol Expensive catalysts 92 60
Asymmetric Hydrogenation Scalable Multi-step sequence 89 55
Resolution No chiral catalysts needed Low yield, wasteful 99 35

The cycloaddition route is preferred for small-scale enantioselective synthesis, while hydrogenation balances scalability and efficiency.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols to ensure the stability of this compound during experiments?

  • Methodological Answer :

  • Handling : Use nitrile or neoprene gloves and full chemical protective clothing to prevent skin contact. Conduct experiments in a fume hood to minimize inhalation exposure .
  • Storage : Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture and light, as these factors may destabilize the bicyclic structure .
  • Safety : Implement P95 respirators for particulate protection and OV/AG/P99 filters for higher-risk scenarios .

Q. How is the stereochemical configuration of this compound confirmed in synthetic chemistry research?

  • Methodological Answer :

  • Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to separate enantiomers and determine enantiomeric excess (ee) .
  • X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures, particularly for intermediates like benzyl ester derivatives .
  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) and Nuclear Overhauser Effect (NOE) correlations to validate stereochemistry .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients and monitor mass-to-charge ratios for molecular ion verification .
  • FT-IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1} for the carboxylic acid and carbamate moieties) .
  • Elemental Analysis : Confirm molecular formula (C16_{16}H19_{19}NO4_4) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this compound?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform peptide bond formations at 0–4°C using coupling agents like HATU to minimize epimerization .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to preserve the (3S) configuration .
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy during synthesis to detect early-stage racemization .

Q. How does the bicyclic core influence reactivity in peptide coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The rigid bicyclo[2.2.2]octane structure restricts conformational flexibility, reducing undesired side reactions during coupling .
  • Electronic Effects : The electron-withdrawing carbamate group enhances electrophilicity at the carboxylic acid, improving activation by EDCI/HOBt .
  • Case Study : In ACE inhibitor synthesis (e.g., Ramipril), this compound’s bicyclic core enhances binding to the enzyme’s zinc-binding domain .

Q. What factors are critical for scaling production while maintaining enantiomeric purity?

  • Methodological Answer :

  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to selectively crystallize the (3S)-enantiomer .
  • Continuous Flow Systems : Implement microreactors to control residence time and temperature, reducing racemization during large-scale synthesis .
  • Quality Control : Validate batches using chiral GC-MS and compare retention times against reference standards .

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